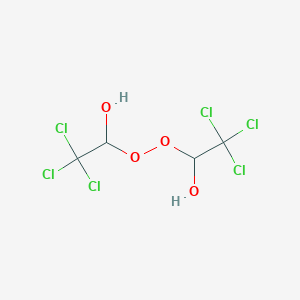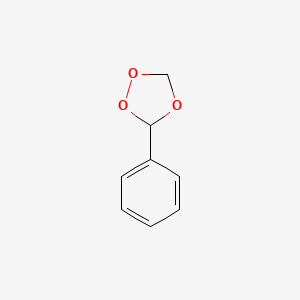
1,1'-Peroxybis(2,2,2-trichloroethan-1-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2,2’,2’,2’-hexachloro-1,1’-peroxy-bis-ethanol is a chemical compound known for its unique structure and properties. This compound features six chlorine atoms and a peroxy linkage, making it a subject of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2,2’,2’,2’-hexachloro-1,1’-peroxy-bis-ethanol typically involves the chlorination of ethanol derivatives under controlled conditions. The reaction is carried out in the presence of a chlorinating agent, such as chlorine gas or a chlorinating reagent like thionyl chloride, at low temperatures to ensure the stability of the peroxy linkage.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where ethanol derivatives are chlorinated in a reactor. The reaction conditions, including temperature, pressure, and concentration of reactants, are carefully monitored to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2,2’,2’,2’-hexachloro-1,1’-peroxy-bis-ethanol undergoes various chemical reactions, including:
Oxidation: The peroxy linkage can be involved in oxidation reactions, leading to the formation of different oxidation products.
Reduction: Reduction of the compound can break the peroxy linkage, resulting in the formation of simpler chlorinated ethanol derivatives.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated acetic acids, while reduction can produce chlorinated alcohols.
Applications De Recherche Scientifique
2,2,2,2’,2’,2’-hexachloro-1,1’-peroxy-bis-ethanol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme reactions.
Medicine: Research into its potential therapeutic applications, such as antimicrobial or anticancer properties, is ongoing.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2,2,2,2’,2’,2’-hexachloro-1,1’-peroxy-bis-ethanol involves its interaction with molecular targets through its reactive peroxy linkage and chlorine atoms. These interactions can lead to the formation of reactive oxygen species, which can affect cellular processes and biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexachloroacetone: Similar in having multiple chlorine atoms but lacks the peroxy linkage.
Hexachloroethane: Another chlorinated compound with different structural properties.
Hexachlorocyclohexane: Contains six chlorine atoms but has a cyclic structure.
Propriétés
Numéro CAS |
20614-22-6 |
|---|---|
Formule moléculaire |
C4H4Cl6O4 |
Poids moléculaire |
328.8 g/mol |
Nom IUPAC |
2,2,2-trichloro-1-(2,2,2-trichloro-1-hydroxyethyl)peroxyethanol |
InChI |
InChI=1S/C4H4Cl6O4/c5-3(6,7)1(11)13-14-2(12)4(8,9)10/h1-2,11-12H |
Clé InChI |
NTDDOSRDCDIWOT-UHFFFAOYSA-N |
SMILES canonique |
C(C(Cl)(Cl)Cl)(O)OOC(C(Cl)(Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(Z)-thiophen-2-ylmethylideneamino]-3-[(E)-thiophen-2-ylmethylideneamino]thiourea](/img/structure/B14713619.png)





![2(1H)-Pyrimidinone, 4-[(2-hydroxyethyl)amino]-](/img/structure/B14713674.png)




![4-(10,13-dimethyl-3,6-dioxo-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B14713695.png)
![3-(3-Nitrophenyl)-3,4-dihydro-2h-naphtho[2,1-e][1,3]oxazine](/img/structure/B14713703.png)
